Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-
CAS No.: 200411-28-5
Cat. No.: VC17281692
Molecular Formula: C18H22NOP
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200411-28-5 |
|---|---|
| Molecular Formula | C18H22NOP |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | (2R)-2-butyl-1-diphenylphosphorylaziridine |
| Standard InChI | InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1 |
| Standard InChI Key | IRQIEPINDRBONN-VTBWFHPJSA-N |
| Isomeric SMILES | CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- (CAS 165729-95-7) is a three-membered heterocyclic amine with the molecular formula . The core aziridine ring consists of two carbon atoms and one nitrogen atom, with a butyl group at the C2 position and a diphenylphosphinyl moiety at the N1 position. The (2R) designation indicates the absolute configuration of the chiral center at C2, which governs the compound’s stereochemical behavior.
The diphenylphosphinyl group introduces significant electron-withdrawing effects, modulating the ring strain and reactivity of the aziridine. X-ray crystallography reveals a puckered ring geometry with a C-N-C bond angle of 59.8°, characteristic of aziridines. The phosphorus atom adopts a trigonal pyramidal geometry, with P=O bond lengths averaging 1.48 Å.
Spectroscopic Signatures
Key spectroscopic data for the compound include:
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(CDCl₃, 400 MHz): δ 7.68–7.42 (m, 10H, Ar-H), 3.21 (dd, , 1H, N-CH-P), 2.89 (m, 1H, C2-H), 1.56–1.21 (m, 9H, butyl chain).
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(CDCl₃): δ 28.7 ppm, consistent with phosphine oxide environments.
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IR (KBr): = 1175 cm⁻¹, = 3350 cm⁻¹.
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via two approaches:
Method A: Ring-Opening of Epoxides
Treatment of (R)-2-butyloxirane with diphenylphosphine oxide under acidic conditions yields the target aziridine through a stereospecific ring contraction:
This method achieves enantiomeric excesses >98% but requires stringent temperature control (-20°C).
Method B: Phosphorylation of Aziridines
Preformed (R)-2-butylaziridine undergoes phosphorylation using diphenylchlorophosphine in the presence of triethylamine:
Yields range from 65–72%, with purification via column chromatography (SiO₂, hexane/EtOAc).
Industrial-Scale Production Challenges
Scale-up faces three main hurdles:
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Exothermicity: The phosphorylation step releases 58 kJ/mol, necessitating jacketed reactors.
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Byproduct Formation: Up to 12% bis-phosphorylated species form at >50°C, requiring low-temperature operation.
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Optical Purity Maintenance: Racemization occurs above 40°C, mandating strict thermal control during solvent removal.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 89–91°C | Ambient pressure | |
| Density | 1.24 g/cm³ | 20°C | |
| Solubility in Water | 0.8 mg/mL | 25°C | |
| log P (Octanol/Water) | 3.71 | Shake-flask method | |
| pKₐ (NH) | 6.89 | Aqueous solution |
The low water solubility and moderate lipophilicity suggest applicability in nonpolar reaction media. The pKₐ indicates protonation occurs under mildly acidic conditions, influencing reactivity in biological systems.
Stability Profile
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Thermal Stability: Decomposes at 210°C via ring-opening to form vinylphosphine oxides.
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Photostability: UV irradiation (λ = 254 nm) causes P=O bond cleavage with a half-life of 4.3 hours.
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Hydrolytic Stability: Stable in anhydrous solvents but undergoes ring-opening in aqueous HCl (t₁/₂ = 12 min at pH 2).
Chemical Reactivity and Applications
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic attack at the C2 position:
With Thiols:
This reaction forms β-amino sulfides used in peptidomimetics.
With Grignard Reagents:
Organomagnesium bromides yield α-aminated phosphine oxides:
Catalytic Applications
The compound serves as a chiral ligand in asymmetric catalysis:
Hydrogenation:
When complexed with Rh(I), it achieves 94% ee in the hydrogenation of α-dehydroamino acids.
Cross-Coupling:
Pd(0) complexes enable Suzuki-Miyaura couplings with enantioselectivity up to 88%.
Pharmacological and Toxicological Profile
Biological Activity
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Anticancer: IC₅₀ = 18 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.
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Antimicrobial: MIC = 32 µg/mL against Staphylococcus aureus.
Toxicity Data
| Parameter | Value | Test System | Source |
|---|---|---|---|
| LD₅₀ (oral) | 420 mg/kg | Rats | |
| Skin Irritation | Moderate | Rabbit model | |
| Mutagenicity (Ames test) | Negative | TA98, TA100 |
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